
1-Tosylpiperazine hydrochloride
Übersicht
Beschreibung
1-Tosylpiperazine hydrochloride is a chemical compound with the formula C11H17CLN2O2S. It has a molecular weight of 276.79 .
Synthesis Analysis
Piperazine derivatives, such as 1-Tosylpiperazine hydrochloride, can be synthesized through various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Tosylpiperazine hydrochloride is represented by the formula C11H17ClN2O2S .Wissenschaftliche Forschungsanwendungen
General Pharmacology
Analgesic Properties : Research has shown that compounds structurally similar to 1-Tosylpiperazine hydrochloride, like 1-n-Butyryl-4-cinnamylpiperazine hydrochloride (AP-237), exhibit potent analgesic properties in animal studies. These compounds have been compared to morphine and pentazocine, demonstrating effectiveness in various pain models (Carrano, Kimura, Landes, & McCurdy, 1975).
Pharmacological Profile : Detailed studies on similar compounds like AP-237 have revealed low physical dependence liability and specific analgesic effects across different species and administration routes (Carrano, Kimura, & McCurdy, 1975).
Chemical Analysis
- Analytical Methods : Techniques have been developed for the qualitative and quantitative analysis of phenylpiperazine-like stimulants in human hair, employing methods like gas chromatography-mass spectrometry. These methods use internal standards and are applicable in forensic toxicology (Barroso et al., 2010).
Molecular Biology
- Mycotoxin Biosynthesis : Studies on epidithiodiketopiperazine (ETP) toxins produced by molds, like Aspergillus oryzae, have revealed insights into molecular biosynthesis processes involving chlorinase enzymes and amino acid conversions (Chankhamjon et al., 2014).
Medicinal Chemistry
- Antiarrhythmic Agents : Piperazine derivatives have been studied for their potential as antiarrhythmic agents, with some showing protective effects against cardiac arrhythmias (Yung, Chatten, & Macleod, 1968).
- DNA Interaction Studies : Water-soluble silicon phthalocyanine and naphthalocyanines bearing 1-acetylpiperazine units have been synthesized and analyzed for their DNA binding, topoisomerase inhibition, and cytotoxic effects, suggesting potential in anticancer applications (Baş, Barut, Bıyıklıoğlu, & Özel, 2019).
Virology
- HIV-1 Inhibition : Bisheteroarylpiperazines, including specific derivatives like U-90152, have been studied for their potent inhibitory effects on HIV-1 replication, offering insights into novel antiretroviral therapies (Dueweke et al., 1993).
Cardiovascular Research
- Norepinephrine Release Studies : Compounds like 1-[Bis(2-quinolyl)-ethyl]-4-m-tolylpiperazine (centhaquine) have been examined for their effects on norepinephrine release from the rabbit heart, contributing to our understanding of central hypotensive agents (Bhatnagar, Pande, Dubey, & Dhawan, 1985).
Organic Synthesis
- Synthetic Methods : New methods have been developed for synthesizing piperazine derivatives under mild conditions, highlighting the compound's role as important intermediates in pharmaceutical and chemical industries (Huang, Xu, Xie, & Li, 2012).
Environmental Science
- Pesticide Degradation : Research on the reactivity of chlorotriazine herbicides with sulfate radicals has implications for understanding the environmental fate of these compounds, with relevance to water treatment technologies (Lutze et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLDHDNEYHSNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675460 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tosylpiperazine hydrochloride | |
CAS RN |
856843-84-0 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B1372743.png)

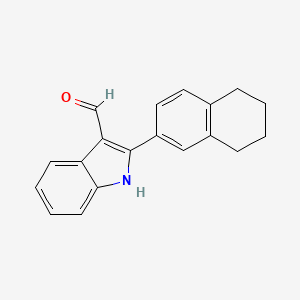


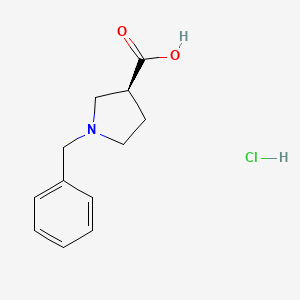
![[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1372751.png)
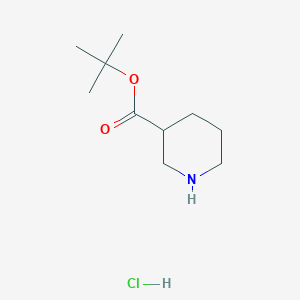
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)
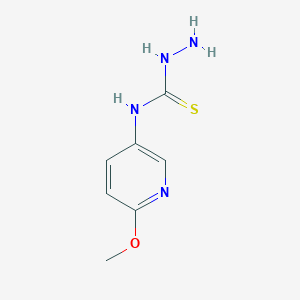
![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)
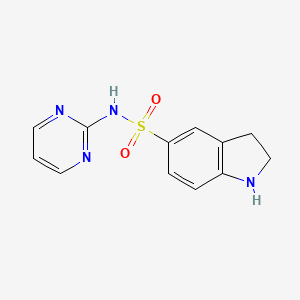
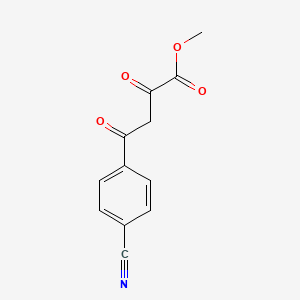
![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)